N~1~-[4-(BENZYLOXY)PHENYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Description
N~1~-[4-(BENZYLOXY)PHENYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzyloxyphenyl group and a pyrimidinylsulfanyl group
Properties
IUPAC Name |
2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-3-19-15(2)23-22(25-21(19)27)29-14-20(26)24-17-9-11-18(12-10-17)28-13-16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXMAKBASLVWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(BENZYLOXY)PHENYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzyloxyphenyl intermediate, which can be synthesized through a reaction between 4-hydroxybenzaldehyde and benzyl bromide in the presence of a base such as potassium carbonate. The resulting benzyloxyphenyl intermediate is then coupled with a pyrimidinylsulfanyl derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(BENZYLOXY)PHENYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoquinone derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
N~1~-[4-(BENZYLOXY)PHENYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[4-(BENZYLOXY)PHENYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl and pyrimidinylsulfanyl groups can interact with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenyl isocyanate: This compound contains a benzyloxy group and is used as a building block in organic synthesis.
Benzyloxyphenyl derivatives: These compounds share the benzyloxyphenyl moiety and have similar chemical properties and reactivity.
Uniqueness
N~1~-[4-(BENZYLOXY)PHENYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to the presence of both benzyloxyphenyl and pyrimidinylsulfanyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
